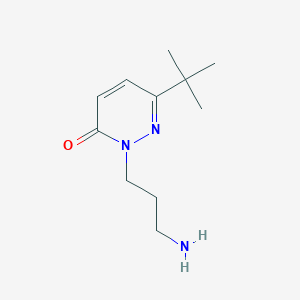
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Molecular Structure Analysis
APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .
Chemical Reactions Analysis
APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .
Physical And Chemical Properties Analysis
APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .
Applications De Recherche Scientifique
Biomedicine
In the field of biomedicine , this compound shows potential in the development of targeted drug delivery systems . Its structure could be utilized to create nanoparticles that can be functionalized to target specific cells or tissues, enhancing the efficacy of therapeutic agents while minimizing side effects .
Agriculture
For agricultural applications, the compound could be involved in the synthesis of herbicides or pesticides . Its chemical structure allows for the potential attachment of various functional groups, which can be designed to target specific plant or insect receptors, thus contributing to more efficient crop protection strategies .
Material Science
In material science , “2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one” could be used to modify the surface properties of materials. This can include creating hydrophobic surfaces or enhancing the binding properties of industrial materials, which can be particularly useful in coatings and adhesives .
Environmental Science
The compound’s potential in environmental science lies in its ability to be incorporated into membranes for gas separation or water purification technologies . Its structure could help in creating selective barriers that are more efficient in separating pollutants from air and water .
Pharmaceuticals
In pharmaceuticals , the compound could be used to improve the bioavailability of drugs. By attaching it to pharmaceutical agents, it may enhance their solubility or stability, allowing for better absorption and effectiveness of medications .
Chemical Engineering
Lastly, in chemical engineering , this compound could play a role in the synthesis of advanced polymers and composites. Its reactive sites make it a candidate for cross-linking agents that can provide improved mechanical and thermal properties to materials .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBRIBPYJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



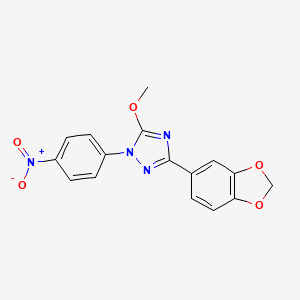
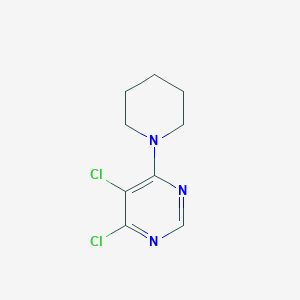
![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)

![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
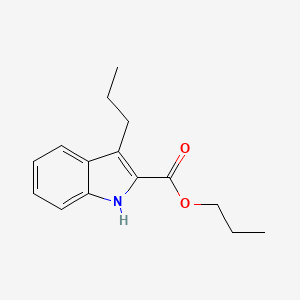
![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
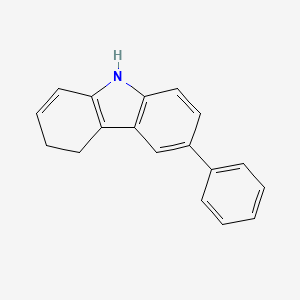
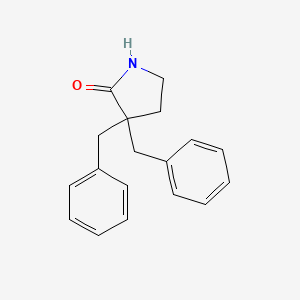
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)